molecular formula C9H9F3N2O2 B1301774 N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline CAS No. 40700-38-7

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B1301774
CAS No.: 40700-38-7
M. Wt: 234.17 g/mol
InChI Key: FDGCMYGPTQRTMZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 30377-62-9) is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position, a nitro (-NO₂) group at the ortho position, and dimethylamine (-N(CH₃)₂) substituents on the nitrogen atom. Its molecular formula is C₉H₉F₃N₂O₂ (molecular weight: 234.18 g/mol). The compound is characterized by its electron-withdrawing groups (-CF₃ and -NO₂), which significantly influence its electronic properties, solubility, and reactivity. It is commonly utilized in pharmaceutical and agrochemical research, particularly in the synthesis of cholinesterase inhibitors and urea derivatives .

Properties

IUPAC Name

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13(2)7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCMYGPTQRTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371838
Record name N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40700-38-7
Record name N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-dimethylaniline: The synthesis of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline typically begins with the nitration of N,N-dimethylaniline.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed:

    Oxidation: Nitroso derivatives, other oxidized products

    Reduction: Amino derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry: N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and trifluoromethyl groups on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The biological and chemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions. Key comparisons include:

  • 2-(Trifluoromethyl)aniline Derivatives: highlights that 2-(trifluoromethyl)aniline derivatives exhibit superior biological activity and lower cytotoxicity compared to 3- or 4-substituted isomers. For example, diamide derivatives functionalized with 2-(trifluoromethyl)aniline (e.g., compound 30a) demonstrated high activity in calixarene-based applications, attributed to reduced basicity caused by the ortho effect .
  • 4-Nitro-3-(trifluoromethyl)aniline: This isomer (CAS: 41512-62-3) releases nitric oxide (NO) upon irradiation, making it valuable in photopharmacology. The para-nitro group in the target compound lacks this photoactivity, highlighting functional differences driven by substituent orientation .

N-Alkyl Substituent Variations

The nature of N-alkyl groups impacts solubility, bioavailability, and metabolic stability:

Compound Name N-Substituents Key Properties Reference
N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline -N(CH₃)₂ Moderate lipophilicity; used in cholinesterase inhibition
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline -NH(C₂H₅) Higher lipophilicity than dimethyl analog; potential for prolonged half-life
N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline -NH(C₃H₇) Increased steric bulk may reduce enzyme binding efficiency

Biological Activity

N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound notable for its complex structure, which includes a nitro group, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring. This combination of functional groups suggests potential biological activity, particularly in enzyme interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is C9H9F3N2O2\text{C}_9\text{H}_9\text{F}_3\text{N}_2\text{O}_2 with a molecular weight of 234.18 g/mol. The presence of both polar (nitro) and non-polar (trifluoromethyl) groups enhances its solubility in various solvents, making it suitable for diverse applications in synthetic chemistry.

Property Value
Molecular FormulaC₉H₉F₃N₂O₂
Molecular Weight234.18 g/mol
AppearanceYellow to orange solid/liquid
SolubilitySoluble in diethyl ether, dichloromethane, and some alcohols

The biological activity of this compound is largely attributed to its structural features. The trifluoromethyl group enhances lipophilicity, which facilitates penetration through biological membranes. Additionally, the nitro group may participate in enzyme-catalyzed reactions, potentially leading to antimicrobial or anticancer activities.

Research indicates that compounds with similar structures often exhibit significant biological properties due to their ability to interact with various biological targets. For instance, nitroaromatic compounds are known to form reactive intermediates that can affect enzyme activity or receptor binding, suggesting that this compound may share these characteristics.

Case Studies

  • Enzyme Interaction Studies : Research has highlighted the role of similar compounds in modulating enzyme activity through competitive inhibition or binding affinity alterations. These studies suggest that this compound may act similarly by interacting with specific enzymes involved in metabolic pathways.
  • Antibacterial Screening : In vitro studies on structurally analogous compounds have shown promising results against resistant bacterial strains, indicating the potential for this compound in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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